Ethyl 2-amino-3-bromo-5-methylbenzoate
Overview
Description
Ethyl 2-amino-3-bromo-5-methylbenzoate is an organic compound used in scientific experiments. It has a CAS number of 1171131-04-6 and a molecular weight of 258.11 .
Molecular Structure Analysis
The molecular formula of this compound is C10H12BrNO2 . This indicates that it contains 10 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Characterization
Synthesis and Characterization of Chloranthraniliprole Ethyl 2-amino-3-bromo-5-methylbenzoate is involved in the synthesis and characterization of various compounds, showcasing its utility in chemical reactions. For instance, the synthesis of Chloranthraniliprole, an insecticide, involves a complex synthesis process where this compound is a key intermediate. The process involves several steps, including hydrogenation, reaction with N-chlorosuccinimid, and finally the reaction with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid to form Chloranthraniliprole with a purity of 96.05% (Zheng Jian-hong, 2012).
Synthesis of [1,2,3]Triazolo[1,5-a]quinoline Moreover, this chemical is also pivotal in the synthesis of novel compounds like [1,2,3]Triazolo[1,5-a]quinoline. The reaction of ethyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate is used to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. Subsequent steps involve oxidation and treatment with sodium hydride to produce ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate (N. Pokhodylo & M. Obushak, 2019).
Synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline Another application is observed in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediary in producing anti-cancer drugs. The synthesis starts with 2-amino-5-methylbenzoic acid, which is then processed through various steps to yield the final product, demonstrating the compound's versatility in pharmaceutical synthesis (Cao Sheng-li, 2004).
Solubility and Purification
Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid this compound's derivative, 2-amino-3-methylbenzoic acid, has been studied for its solubility in different solvents, which is crucial for its purification and application in various synthesis processes. The study provides comprehensive data on the solubility of 2-amino-3-methylbenzoic acid in twelve pure solvents, offering valuable information for its effective use in chemical synthesis (A. Zhu et al., 2019).
Neuroprotective Properties
ITH4012 (Ethyl 5-Amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate) Interestingly, a derivative of this compound, ITH4012, has been identified as a tacrine derivative with acetylcholinesterase-inhibiting activity and neuroprotective properties. It's shown to induce protein synthesis relevant for cell survival, highlighting its potential application in treating neurodegenerative disorders (Camilo Orozco et al., 2004).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
ethyl 2-amino-3-bromo-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQBNSDENZEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171131-04-6 | |
Record name | ethyl 2-amino-3-bromo-5-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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